6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

PKM2 activator cancer metabolism 7-azaindole SAR

Researchers require the precise 6-methyl regioisomer for PKM2-targeted SAR programs, as even close positional isomers (e.g., 5-methyl) show divergent activity despite identical computed properties. This compound is the documented parent scaffold in a published optimization campaign that yielded a lead with in vivo tumor regression. Procure this well-characterized reference standard to leverage established SAR trajectories. • PKM2 activation EC50: 1.51 μM; dihydroorotase inhibition IC50: 180 μM (pH 7.37) • Validated starting point for kinase inhibitor & nucleotide metabolism studies • Bulk quantities available; shipped at ambient temperature

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 896722-51-3
Cat. No. B1504187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS896722-51-3
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyHDYOJYIOAJSSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-(phenylsulfonyl)-7-azaindole Procurement Guide


6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-51-3), also known as 1-(phenylsulphonyl)-6-methyl-7-azaindole, is a heterocyclic compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32 g/mol [1]. It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold class, a privileged structure widely employed in kinase inhibitor drug discovery programs [2]. The compound features a methyl substituent at the 6-position and a phenylsulfonyl protecting group at the N1-position of the pyrrole ring [1].

Why 6-Methyl-1-(phenylsulfonyl)-7-azaindole Cannot Be Substituted


Within the 7-azaindole scaffold class, the position and electronic nature of substituents profoundly modulate target binding, selectivity, and physicochemical properties [1]. The 6-methyl substitution pattern in this compound confers a distinct spatial and electronic profile compared to 2-methyl, 5-methyl, or unsubstituted 7-azaindole analogs [2]. The phenylsulfonyl group serves a dual role: it acts as an N1-protecting group during synthetic elaboration while also contributing to target recognition through hydrophobic and hydrogen-bonding interactions in biological contexts [1]. As demonstrated by the quantitative evidence below, even close positional isomers within this compound series exhibit substantially divergent activity profiles, rendering generic substitution without experimental validation a scientifically unjustified procurement strategy.

6-Methyl-1-(phenylsulfonyl)-7-azaindole vs. Structural Analogs


PKM2 Activation: 6-Methyl vs. 5-Methyl Regioisomer

In PKM2 activation assays, the 6-methyl-substituted compound demonstrates measurable but modest activity with an EC50 of 1.51 μM [1]. This activation potency is approximately 60-fold weaker than the 5-methyl positional isomer (CAS 1001070-50-3), which exhibits EC50 values as low as 90 nM under comparable assay conditions [2]. The substantial difference in activation efficacy between these two regioisomers highlights the critical role of methyl substitution position in determining biological outcome.

PKM2 activator cancer metabolism 7-azaindole SAR

PKM2 Activation: Parent Scaffold vs. Optimized Lead

The 6-methyl-1-(phenylsulfonyl)-7-azaindole scaffold served as the starting point for systematic SAR optimization in a PKM2 activator discovery program . Through iterative structural modifications—including replacement of the 6-methyl group with a difluoroethyl substituent and introduction of a pyridin-3-ylmethyl dithiocarbamate moiety—the optimized lead compound (compound 6f) achieved high PKM2 activation potency, significant anti-proliferation activity against A375 melanoma cells, and tumor regression in a xenograft mouse model . The parent 6-methyl compound thus represents the validated starting point from which a therapeutically active candidate was derived.

PKM2 activator lead optimization anticancer

Dihydroorotase Inhibition: Compound vs. Reference Baseline

The compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, demonstrating an IC50 of 180 μM (1.80 × 10⁵ nM) at pH 7.37 when tested at a concentration of 10 μM [1]. This micromolar-range inhibitory activity establishes a baseline for evaluating structure-activity relationships within the 7-azaindole series targeting this enzyme and provides a quantitative benchmark against which more potent derivatives can be compared.

dihydroorotase inhibition pyrimidine biosynthesis enzyme assay

Physicochemical Properties: 6-Methyl vs. 2-Methyl Regioisomer

The 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits a computed XLogP3 value of 2.9, a topological polar surface area (TPSA) of 60.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These parameters are identical to those of the 2-methyl regioisomer (CAS 189089-83-6), which shares the same molecular formula and computed physicochemical descriptors [2]. Despite identical computed physicochemical properties, the two regioisomers display distinct biological activities as demonstrated in the PKM2 activation assays above, underscoring that procurement decisions based solely on computed drug-likeness parameters are insufficient for differentiating functional activity.

lipophilicity drug-likeness physicochemical profiling

6-Methyl-1-(phenylsulfonyl)-7-azaindole Research Applications


Moderate-Potency PKM2 Activator for Mechanistic Studies

With an established PKM2 activation EC50 of 1.51 μM, this compound serves as a characterized moderate-potency activator suitable for mechanistic studies where sub-maximal PKM2 activation is desired, or as a reference control when evaluating more potent PKM2 modulators derived from 7-azaindole scaffolds [1]. Researchers requiring a well-characterized baseline activator for cellular metabolism assays should procure this compound based on its published quantitative activity data rather than uncharacterized analogs.

Validated Parent Scaffold for PKM2 Optimization

This exact compound has been documented as the starting scaffold in a published PKM2 activator optimization program that successfully yielded a lead compound (6f) with enhanced activation potency, anti-proliferative activity against A375 melanoma cells, and in vivo tumor regression in xenograft models [1]. Procurement of this parent scaffold enables medicinal chemistry teams to build upon established SAR knowledge, leveraging the documented optimization trajectory to accelerate internal drug discovery efforts targeting PKM2-driven cancers.

Dihydroorotase Inhibition Reference Standard

The compound's characterized dihydroorotase inhibitory activity (IC50 = 180 μM at pH 7.37) establishes it as a quantitative reference standard for SAR investigations targeting this pyrimidine biosynthesis enzyme [1]. Research groups studying nucleotide metabolism or developing dihydroorotase inhibitors for anti-proliferative applications can procure this compound as a benchmark against which novel derivatives can be systematically compared under identical assay conditions.

Regioisomer-Specific Kinase Probe Development

Given the demonstrated activity divergence between 6-methyl and 5-methyl regioisomers in PKM2 activation assays—despite identical computed physicochemical properties—this compound is essential for research programs that require regioisomer-specific SAR elucidation in kinase inhibitor development [1]. Procurement of the precise 6-methyl regioisomer (rather than its 2-methyl or 5-methyl positional isomers) is mandatory for studies investigating how methyl substitution position modulates target engagement, selectivity, and downstream biological effects within the 7-azaindole scaffold series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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